molecular formula C2H3OS- B1230152 Thioacetate CAS No. 29632-72-2

Thioacetate

Cat. No. B1230152
CAS RN: 29632-72-2
M. Wt: 75.11 g/mol
InChI Key: DUYAAUVXQSMXQP-UHFFFAOYSA-M
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Description

Thioacetate is a thiocarboxylic acid anion. It is a conjugate base of a thioacetic acid.

Scientific Research Applications

1. Thioacetate in Prebiotic Chemistry

Methyl thioacetate, a variant of thioacetate, has been suggested as crucial in the origin of life and early cellular evolution. Research demonstrates its protection from hydrolysis within hydrophobic droplets, highlighting its potential role in early energy storage and prebiotic chemistry (Todd & House, 2014).

2. Thioacetates in Organic Synthesis

Thioacetates have been used in organic synthesis, notably in the conversion of thiols. A method involving pyrrolidine treatment allows for efficient production of various sulfides from thioacetates (Yelm, 1999).

3. Thioacetate in Molecular Electronics

The thioacetate group is widely used as an anchoring group in molecular electronics, particularly for attaching molecules onto gold surfaces or between electrodes. A convenient method for converting tert-butyl thioethers into thioacetates using environmentally friendly salts has been developed (Jevric et al., 2015).

4. Thioacetate in Drug Synthesis

Thioacetate-mediated synthesis is significant in drug development. For instance, a novel method using thioacetate for the one-step synthesis of acetaminophen has been reported (Bhattacharya et al., 2006).

5. Thioacetate in Biological Systems

Thioacetamide, related to thioacetate, induces changes in nuclear volume in rat liver cells, suggesting its use in studying nuclear physiology (Laird, 1953).

properties

CAS RN

29632-72-2

Product Name

Thioacetate

Molecular Formula

C2H3OS-

Molecular Weight

75.11 g/mol

IUPAC Name

ethanethioate

InChI

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)/p-1

InChI Key

DUYAAUVXQSMXQP-UHFFFAOYSA-M

SMILES

CC(=O)[S-]

Canonical SMILES

CC(=O)[S-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioacetate
Reactant of Route 2
Thioacetate
Reactant of Route 3
Thioacetate

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